N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide
Description
N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide: is a complex organic compound that features a pyridine ring and an azepane ring
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c20-8-2-13-24(14-3-9-21)19(25)16-23-12-1-4-17(7-15-23)18-5-10-22-11-6-18/h5-6,10-11,17H,1-4,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICIQOYPYQFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC(=O)N(CCC#N)CCC#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Addition of cyanoethyl groups: This can be done through nucleophilic substitution reactions using cyanoethylating agents.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano groups, converting them into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The cyanoethyl groups and the pyridine ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylpiperidin-1-yl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylmorpholin-1-yl)acetamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
N,N-bis(2-cyanoethyl)-2-(4-pyridin-4-ylazepan-1-yl)acetamide is unique due to the presence of both the azepane and pyridine rings, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
